molecular formula C19H22N4O3 B2955310 1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one CAS No. 941927-73-7

1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one

Cat. No.: B2955310
CAS No.: 941927-73-7
M. Wt: 354.41
InChI Key: DZRLUYLOVOUCGH-UHFFFAOYSA-N
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Description

The compound 1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one (CAS 946232-54-8; molecular formula C₂₄H₂₄N₄O₂; molecular weight 400.47 g/mol) features a hybrid structure combining three key pharmacophores:

  • A morpholine ring (1,4-oxazepane), contributing to solubility and hydrogen-bonding capacity.
  • An indole moiety linked via an ethanone bridge, a scaffold prevalent in bioactive molecules targeting enzymes and receptors.

This structural complexity positions the compound as a candidate for diverse pharmacological applications, though specific biological data remain unreported in the provided evidence .

Properties

IUPAC Name

1-morpholin-4-yl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13(2)18-20-21-19(26-18)16-11-14-5-3-4-6-15(14)23(16)12-17(24)22-7-9-25-10-8-22/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRLUYLOVOUCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, including the formation of the oxadiazole ring, the indole moiety, and the morpholine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Analogs with Modified Heterocyclic Moieties

Replacement of Morpholine with Tetrahydroquinoline
  • Compound: 2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS 946232-54-8) Key Difference: Morpholine is replaced by tetrahydroquinoline, a bicyclic amine with increased aromaticity.
Oxadiazole-Linked Sulfanyl Derivatives
  • Compound: 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one (C₁₆H₁₇N₃O₅S) Key Difference: Oxadiazole is substituted with a benzodioxin group and linked via a sulfanyl (-S-) bridge.

Substituent Variations on Oxadiazole and Indole

Compound (CAS/ID) Oxadiazole Substituent Indole/Other Modifications Biological Activity (if reported) Reference
Target Compound (946232-54-8) Propan-2-yl Morpholin-4-yl ethanone linker N/A
4a () Bromophenylthio 5-Bromoindole EGFR inhibition (docking studies)
4g () Pyrimidinylthio propyl 4-Nitrophenyl Anticancer (in vitro)
C292-0107 () 3-Methoxyphenyl 4-Phenylpiperazin-1-yl Screening compound (unreported)

Key Observations :

  • Electron-Deficient Groups (e.g., nitro, bromo) on oxadiazole enhance electrophilic reactivity, as seen in 4a and 4g, which show EGFR and anticancer activity .
  • Lipophilic Substituents (e.g., propan-2-yl, benzodioxin) improve membrane permeability but may reduce aqueous solubility .

Pharmacological and Functional Comparisons

Anti-Inflammatory Activity

  • Compound 4a : 1-(1H-benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one
    • Activity : 63.35% inhibition in carrageenan-induced inflammation (vs. 68.94% for diclofenac) .
    • Structural Insight : The benzimidazole-thioacetamide linkage may enhance COX-2 selectivity.

Anticancer Activity

  • Compound 4g : 1-(4-Nitrophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one
    • Activity : Demonstrated cytotoxicity via pyrimidine-thioether interactions with DNA topoisomerases .

Antimicrobial Activity

  • Compound 4a–c () : Oxadiazole-indole hybrids with azetidin-2-ones
    • Activity : Moderate to strong antimicrobial effects against S. aureus and E. coli .

Biological Activity

The compound 1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one is a novel derivative that incorporates the morpholine and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Chemical Structure

The molecular formula of the compound is C15H24N4O4C_{15}H_{24}N_{4}O_{4}, indicating a complex structure that contributes to its biological properties.

1. Antimicrobial Activity

Research has shown that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. A study highlighted that compounds with this structure demonstrate broad-spectrum activity against various pathogens, including bacteria and fungi. Specifically, derivatives similar to the compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivity TypePathogenReference
This compoundAntimicrobialS. aureus, E. coli
Related Oxadiazole DerivativeAntitubercularMycobacterium bovis

2. Anticancer Activity

The oxadiazole derivatives have been extensively studied for their anticancer properties. A notable study indicated that compounds with similar structural features exhibited cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of approximately 92.4μM92.4\mu M against multiple cancer cell lines including colon adenocarcinoma and lung carcinoma . This suggests that the compound may also possess potential anticancer activity.

Cell LineIC50 Value (µM)Reference
Colon Adenocarcinoma (CXF HT-29)92.4
Lung Adenocarcinoma (LXFA 629)92.4

3. Anti-inflammatory Activity

Compounds containing the oxadiazole ring have been linked to anti-inflammatory effects through inhibition of cyclooxygenases (COX) enzymes. This mechanism is crucial for reducing inflammation and pain in various conditions . The compound's ability to modulate inflammatory pathways suggests a therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to This compound :

  • Antimicrobial Screening : In vitro studies demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria.
  • Cytotoxicity Assays : Various derivatives were tested against human cancer cell lines, revealing promising results in inhibiting cell proliferation.
  • Inflammation Models : Animal models showed reduced inflammation markers following treatment with oxadiazole-containing compounds, indicating potential for clinical applications.

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